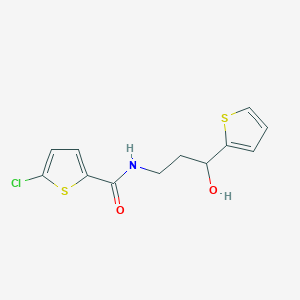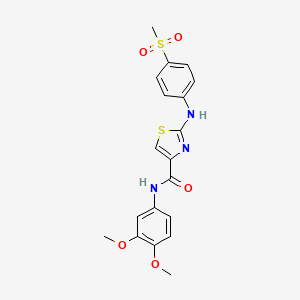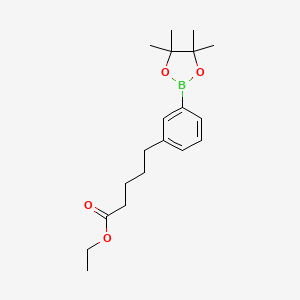
3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester” is a chemical compound with the IUPAC name ethyl 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanoate . It is used in research and development .
Molecular Structure Analysis
The molecular formula of “3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester” is C19H29BO4 . The InChI code is 1S/C19H29BO4/c1-6-22-17(21)13-8-7-10-15-11-9-12-16(14-15)20-23-18(2,3)19(4,5)24-20/h9,11-12,14H,6-8,10,13H2,1-5H3 .Chemical Reactions Analysis
Boronic esters, including “3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester”, are valuable building blocks in organic synthesis . They are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Protodeboronation of boronic esters is also reported .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester” is 332.25 .Scientific Research Applications
Treatment of Periodontitis
This compound has been used in the treatment of Periodontitis, an inflammatory disease induced by the complex interactions between the host immune system and the microbiota of dental plaque . A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) . The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
Solubility in Organic Solvents
The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents (chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane) have been determined experimentally . This knowledge allows correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
Safety and Hazards
While specific safety and hazard information for “3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .
Future Directions
The future directions of “3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester” could involve its use in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials by interlinking phenylboronic acid pinacol esters onto β-cyclodextrin . Additionally, the development of new reactions involving boronic esters, such as the catalytic protodeboronation reported recently , could open up new avenues for the use of this compound.
Mechanism of Action
Target of Action
Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key biochemical pathway involving this compound . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The compound’s role in this reaction could potentially affect various downstream effects, depending on the specific context of the reaction.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Their hydrolysis rate is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The primary result of the action of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of 3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of the compound, as it is susceptible to hydrolysis at physiological pH . Therefore, the compound’s action, efficacy, and stability need to be carefully considered when used for pharmacological purposes .
properties
IUPAC Name |
ethyl 5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-6-22-17(21)13-8-7-10-15-11-9-12-16(14-15)20-23-18(2,3)19(4,5)24-20/h9,11-12,14H,6-8,10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIBZJBLFIXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Carboethoxybutyl)phenylboronic acid, pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

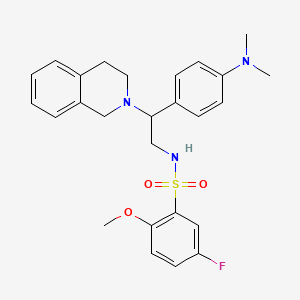



![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)

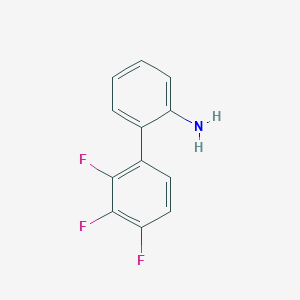

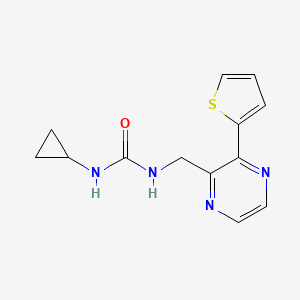


![3-Methoxyspiro[3.3]heptane-1-carbaldehyde](/img/structure/B3019256.png)
